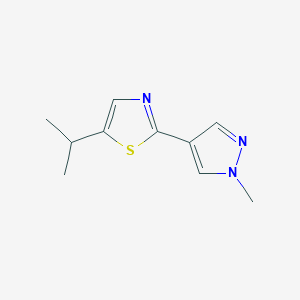
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells, as well as reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
One advantage of using 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide in lab experiments is its high potency and selectivity for protein kinases. However, its solubility in water is low, which can make it difficult to work with in certain experiments. Additionally, it can be expensive to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research involving 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate its mechanism of action and potential side effects. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound is a chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its high potency and selectivity for protein kinases make it a promising candidate for the development of new drugs to treat diseases such as cancer and Alzheimer's. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
合成法
The synthesis of 3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide involves the reaction of 2-pyrazol-1-ylpyridine-3-carboxylic acid with 3-amino-2-methylpropan-1-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess inhibitory activity against various enzymes such as protein kinases, which makes it a potential candidate for the development of new drugs to treat diseases such as cancer and Alzheimer's.
特性
IUPAC Name |
3-amino-2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(10(2)14)13(19)17-11-5-3-6-15-12(11)18-8-4-7-16-18/h3-10H,14H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYNKHPWASYVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(=O)NC1=C(N=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)

![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)

![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)